molecular formula C19H20N2O2 B12476340 2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide CAS No. 355810-86-5

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide

Cat. No.: B12476340
CAS No.: 355810-86-5
M. Wt: 308.4 g/mol
InChI Key: LMHXCSPIEKAVTJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide typically involves the reaction of 4-methoxybenzaldehyde with 2-methyl-3-phenylprop-2-enylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, yield, and safety, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 2-methoxyphenyl isocyanate
  • 2-(4-methoxyphenoxy)-3-nitrophenyl-2-propenoic acid

Uniqueness

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

355810-86-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methyl-3-phenylprop-2-enylidene)amino]acetamide

InChI

InChI=1S/C19H20N2O2/c1-15(12-16-6-4-3-5-7-16)14-20-21-19(22)13-17-8-10-18(23-2)11-9-17/h3-12,14H,13H2,1-2H3,(H,21,22)

InChI Key

LMHXCSPIEKAVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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